N-Carbobenzoxy-L-glutamic acid

Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Choose N-Carbobenzoxy-L-glutamic acid (Z-Glu-OH) for its unique orthogonal stability. Unlike Boc-Glu-OH (acid-labile) or Fmoc-Glu-OH (base-labile), Z-Glu-OH is deprotected by catalytic hydrogenolysis (Pd-C, H₂), remaining intact under both acidic and basic conditions. This prevents premature side-chain deprotection and resin cleavage, making it essential for solution-phase peptide synthesis, chiral MIPs (separation factor α=2.5), and CPG2 enzymatic probes. Ensure compatibility with your orthogonal protection scheme—substituting analogs will stall or destroy your synthesis.

Molecular Formula C13H15NO6
Molecular Weight 281.26 g/mol
CAS No. 1155-62-0
Cat. No. B554400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Carbobenzoxy-L-glutamic acid
CAS1155-62-0
SynonymsN-Cbz-L-glutamicacid; 1155-62-0; Z-Glu-OH; N-Benzyloxycarbonyl-L-glutamicacid; Cbz-Glu-OH; Carbobenzoxy-L-glutamicacid; N-Carbobenzoxy-L-glutamicacid; (S)-2-(((BENZYLOXY)CARBONYL)AMINO)PENTANEDIOICACID; N-(Carbobenzyloxy)-L-glutamicacid; Z-L-Glutamicacid; Cbz-D-Glu-OH; Z-L-Glu-OH; N-Benzyloxycarbonylglutamicacid; N-Carbobenzyloxy-l-glutamicacid; NSC555; PVFCXMDXBIEMQG-JTQLQIEISA-N; MFCD00002801; NSC88494; N-(Benzyloxycarbonyl)-L-glutamicacid; L-Glutamicacid,N-[(phenylmethoxy)carbonyl]-; Glutamicacid,N-carboxy-,N-benzylester,L-; (2S)-2-(phenylmethoxycarbonylamino)pentanedioicacid; (2S)-2-[(phenylmethoxy)carbonylamino]pentanedioicacid; N-((Phenylmethoxy)carbonyl)-L-glutamicacid; L-Glutamicacid,N-((phenylmethoxy)carbonyl)-
Molecular FormulaC13H15NO6
Molecular Weight281.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C13H15NO6/c15-11(16)7-6-10(12(17)18)14-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,15,16)(H,17,18)/t10-/m0/s1
InChIKeyPVFCXMDXBIEMQG-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Carbobenzoxy-L-glutamic Acid (CAS 1155-62-0): Protected L-Glutamic Acid Building Block for Solution-Phase Peptide Synthesis and Chiral Resolution


N-Carbobenzoxy-L-glutamic acid (Z-Glu-OH; CAS 1155-62-0) is an Nα-protected L-glutamic acid derivative with a molecular formula of C₁₃H₁₅NO₆ and a molecular weight of 281.26 g/mol . It appears as a white crystalline powder with a melting point range of 118.0–122.0°C and a specific optical rotation of [α]²⁰/D -7.0 to -8.0° (c=8, AcOH) [1]. The compound features a carbobenzoxy (Cbz or Z) protecting group at the α-amino position while retaining a free γ-carboxyl group, enabling selective orthogonal protection strategies in peptide synthesis . Z-Glu-OH serves as a versatile intermediate in solution-phase peptide synthesis, chiral separation technology, and as a substrate analog in enzymatic studies.

Why N-Carbobenzoxy-L-glutamic Acid Cannot Be Substituted with Boc- or Fmoc-Protected Analogs Without Protocol Redesign


Nα-protected glutamic acid derivatives—including Z-Glu-OH, Boc-Glu-OH, and Fmoc-Glu-OH—are not interchangeable building blocks because they require fundamentally different deprotection conditions that are mutually incompatible with certain side-chain protecting groups and synthetic strategies. Z-Glu-OH undergoes deprotection via catalytic hydrogenolysis (Pd-C, H₂), making it stable under the acidic conditions that cleave the Boc group and the basic conditions that remove the Fmoc group [1]. This orthogonal stability profile dictates which synthetic routes, which side-chain protecting groups, and which resin chemistries are viable. For example, a protocol designed for hydrogenolytic Z-deprotection will fail if Boc-Glu-OH is substituted, as the required TFA treatment would prematurely cleave acid-labile side-chain protecting groups. Conversely, substituting Z-Glu-OH into an Fmoc solid-phase protocol would introduce a protecting group resistant to piperidine, stalling chain elongation [2]. Selection between these analogs is therefore determined by the entire orthogonal protection scheme, not merely by the glutamic acid core.

Quantitative Evidence Guide: Differentiating N-Carbobenzoxy-L-glutamic Acid from Its Closest Analogs


Orthogonal Deprotection: Z-Glu-OH Requires Catalytic Hydrogenolysis, Not Acid (Boc) or Base (Fmoc)

N-Carbobenzoxy-L-glutamic acid (Z-Glu-OH) employs the carbobenzoxy (Cbz or Z) protecting group, which is cleaved by catalytic hydrogenation (H₂, Pd-C). In contrast, Boc-Glu-OH requires acidic cleavage (e.g., TFA), and Fmoc-Glu-OH requires basic cleavage (e.g., piperidine) [1]. This orthogonal deprotection mechanism enables the selective removal of the Z group in the presence of acid-labile (e.g., tert-butyl esters) and base-labile protecting groups, a feature not achievable with Boc- or Fmoc-protected analogs [2].

Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Chiral Resolution Performance: Cbz-L-Glutamic Acid Achieves Separation Factor of 2.5 on Molecularly Imprinted Polymers

In molecularly imprinted polymer (MIP) chiral stationary phases prepared using methacrylic acid as the functional monomer, Cbz-L-glutamic acid (Cbz = carbobenzoxy) demonstrated a separation factor (α) of 2.5 for the resolution of its racemate (Cbz-D,L-glutamic acid) [1]. Under identical imprinting and chromatographic conditions, the structurally analogous Cbz-L-aspartic acid—differing by only one methylene group—achieved a lower separation factor of 1.9 [1]. This quantitative difference demonstrates that the glutamic acid derivative provides superior enantioselectivity in MIP-based separations compared to its aspartic acid counterpart.

Chiral Chromatography Molecularly Imprinted Polymers Enantiomeric Resolution

Physical Differentiation: Z-Glu-OH Melting Point Exceeds Boc-Glu-OH by Approximately 5–9°C

N-Carbobenzoxy-L-glutamic acid (Z-Glu-OH) exhibits a melting point range of 118.0–122.0°C [1]. In contrast, the Boc-protected analog, N-α-tert-butyloxycarbonyl-L-glutamic acid (Boc-Glu-OH), has a reported melting point of 110–113°C with decomposition . This thermal stability difference provides a readily accessible quality control metric for distinguishing between these two common Nα-protected glutamic acid derivatives and for confirming identity upon receipt.

Physical Characterization Quality Control Identity Testing

Optical Rotation Difference: Z-Glu-OH and Boc-Glu-OH Exhibit Distinct Specific Rotation Values

The specific optical rotation provides an orthogonal identity confirmation method for N-protected amino acids. N-Carbobenzoxy-L-glutamic acid exhibits a specific rotation of [α]²⁰/D -7.0 to -8.0° (c=8, acetic acid) [1]. The Boc-protected analog, N-α-t-Boc-L-glutamic acid, shows a markedly different specific rotation of [α]²⁵/D -15.5 to -12.5° (c=1, methanol) . While measured under different solvent conditions (acetic acid vs. methanol), these distinct ranges provide a practical means for analytical laboratories to differentiate between the two protected derivatives and verify material identity.

Chiral Purity Optical Rotation Quality Control

Enzymatic Recognition: Z-Glu-OH Serves as a Recognized Substrate for Carboxypeptidase G2

Carboxypeptidase G2 (CPG2, EC 3.4.17.11), a zinc-dependent exopeptidase from Pseudomonas sp. strain RS-16, catalyzes the release of C-terminal glutamate residues from a defined range of N-acylating moieties. The enzyme's substrate specificity explicitly includes the benzyloxycarbonyl (carbobenzoxy, Z) group, making N-carbobenzoxy-L-glutamic acid (Z-Glu-OH) a validated substrate for this enzyme [1]. CPG2 also accepts peptidyl, aminoacyl, benzoyl, folyl, and pteroyl N-acyl groups, but notably, not all N-protecting groups are recognized [1]. This established substrate-enzyme relationship positions Z-Glu-OH as a useful probe in CPG2 activity assays and in biocatalytic applications requiring CPG2-mediated glutamate release.

Enzyme Substrate Carboxypeptidase G2 Biocatalysis

Procurement-Driven Application Scenarios for N-Carbobenzoxy-L-glutamic Acid


Solution-Phase Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitor Intermediates

N-Carbobenzoxy-L-glutamic acid is employed as a key building block in the synthesis of carboxyalkyl peptide inhibitors of angiotensin-converting enzyme from human blood serum [1]. The Z protection scheme enables the selective manipulation of the α-amino group under conditions that preserve acid-labile side-chain functionalities, facilitating the construction of pharmacologically relevant peptide analogs. This application leverages the orthogonal deprotection capability established in Section 3, Evidence Item 1, where Z-Glu-OH's hydrogenolytic deprotection is essential for maintaining the integrity of acid-sensitive moieties during multistep solution-phase syntheses [2].

Fabrication of Molecularly Imprinted Polymers (MIPs) for Chiral Resolution of N-Protected Glutamic Acid Racemates

Cbz-L-glutamic acid serves as an optimal template molecule for preparing methacrylate-based molecularly imprinted polymers designed for enantiomeric separation. As demonstrated in Section 3, Evidence Item 2, MIPs imprinted with Cbz-L-glutamic acid achieve a separation factor (α) of 2.5 for resolving the Cbz-glutamic acid racemate [3]. This performance quantitatively exceeds that of the Cbz-aspartic acid analog (α = 1.9) under identical conditions, making Z-Glu-OH the preferred template when developing MIP-based chiral stationary phases for N-protected amino acid separations.

Biocatalytic Substrate for Carboxypeptidase G2 Activity Assays and Folate Analog Metabolism Studies

Z-Glu-OH functions as a defined substrate for carboxypeptidase G2 (CPG2), a zinc-dependent exopeptidase that specifically cleaves C-terminal glutamate residues from N-acyl moieties including the benzyloxycarbonyl group [4]. As established in Section 3, Evidence Item 5, CPG2's substrate specificity explicitly encompasses the Z protecting group. This recognition enables the use of Z-Glu-OH as a model substrate in CPG2 enzymatic assays, in studies of folate analog metabolism, and in antibody-directed enzyme prodrug therapy (ADEPT) research where CPG2-mediated drug activation is employed [4].

Spin-Labeled Enzyme Probe for Active-Site Binding Studies

N-Carbobenzoxy-L-glutamic acid (Z-L-Glu) has been validated as a competitive inhibitor probe in electron paramagnetic resonance (EPR) spectroscopy studies of serine protease active sites. In experiments with spin-labeled staphylococcal protease, the addition of Z-L-Glu resulted in measurable immobilization of the spin label, providing direct evidence of active-site binding interactions [5]. This application distinguishes Z-Glu-OH as a structurally informative probe molecule for investigating enzyme active-site geometry and anion binding mechanisms via EPR spectroscopy.

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